2-{[(3-Methylbutan-2-yl)amino]methyl}phenol
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Overview
Description
2-{[(3-Methylbutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound with an aminoalkyl substituent, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbutan-2-yl)amino]methyl}phenol typically involves the reaction of 3-methylbutan-2-amine with a phenolic compound under controlled conditions. One common method is the Mannich reaction, where the amine reacts with formaldehyde and phenol to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylbutan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated and nitrated phenolic derivatives.
Scientific Research Applications
2-{[(3-Methylbutan-2-yl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylbutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoalkyl substituent can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- N-(2,3-dimethylbutan-2-yl)-3-methylaniline
Uniqueness
2-{[(3-Methylbutan-2-yl)amino]methyl}phenol is unique due to its specific structural features, such as the presence of both a phenolic hydroxyl group and an aminoalkyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(3-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-9(2)10(3)13-8-11-6-4-5-7-12(11)14/h4-7,9-10,13-14H,8H2,1-3H3 |
InChI Key |
IBENZXMAEDANTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1O |
Origin of Product |
United States |
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